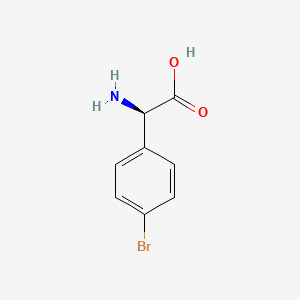

(R)-2-Amino-2-(4-bromophenyl)acetic acid

Description

Significance of Alpha-Amino Acids as Chiral Synthons

Alpha-amino acids are fundamental to life as the constituent units of proteins. Beyond this biological role, their intrinsic chirality has made them invaluable assets in the field of asymmetric synthesis. Chiral synthons are stereochemically pure building blocks that can be incorporated into a larger molecule to introduce a specific stereocenter, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules where enantiomeric purity dictates biological activity.

The utility of α-amino acids as chiral synthons stems from several key attributes:

Stereochemical Richness: With the exception of glycine (B1666218), all proteinogenic amino acids possess at least one stereocenter at the α-carbon. This natural chirality provides a readily available "chiral pool" for synthetic chemists.

Functional Group Diversity: The presence of both an amino and a carboxylic acid group allows for a wide range of chemical transformations, including peptide bond formation, esterification, and various functional group interconversions.

Side Chain Variability: The diverse nature of the side chains (R groups) in different amino acids offers a vast array of structural and functional motifs that can be exploited in synthesis.

Non-proteinogenic α-amino acids, such as (R)-2-Amino-2-(4-bromophenyl)acetic acid, further expand the synthetic toolbox, providing access to unnatural peptide backbones and novel molecular scaffolds that can lead to compounds with enhanced stability, potency, and unique pharmacological profiles.

The Role of Halogenated Phenylglycines in Advanced Synthetic Intermediates

Phenylglycine and its derivatives are a class of non-proteinogenic amino acids that feature an aromatic ring directly attached to the α-carbon. The introduction of a halogen atom, such as bromine, onto the phenyl ring significantly enhances the synthetic utility of these molecules, transforming them into advanced synthetic intermediates. Current time information in Pasuruan, ID.

The bromine atom in this compound serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. myskinrecipes.com This is primarily due to its ability to participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis. Some of the key transformations enabled by the bromo-substituent include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl systems.

Heck Coupling: Reaction with alkenes to form substituted styrenes.

Sonogashira Coupling: Reaction with terminal alkynes to generate aryl alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

These reactions allow for the elaboration of the phenylglycine core into more complex and diverse structures, making halogenated phenylglycines highly valuable in the construction of combinatorial libraries for drug discovery and in the total synthesis of natural products and their analogues. Current time information in Pasuruan, ID. The presence of the bromine atom, therefore, provides a strategic advantage for molecular diversification.

Historical Context and Evolution of Research on this compound

The development and application of this compound are intrinsically linked to the broader history of amino acid synthesis and the advancement of asymmetric catalytic methods. One of the foundational methods for α-amino acid synthesis is the Strecker synthesis, first reported by Adolph Strecker in 1850. algoreducation.comencyclopedia.pub This reaction, which combines an aldehyde, ammonia, and cyanide, initially produced racemic mixtures of amino acids. wikipedia.orgmasterorganicchemistry.com

The subsequent challenge for chemists was to develop methods for obtaining enantiomerically pure amino acids. Early approaches relied on the resolution of racemic mixtures, a process that is often inefficient. A significant breakthrough came with the development of asymmetric synthesis. The first asymmetric Strecker reaction was reported by Harada in 1963, utilizing a chiral auxiliary to induce stereoselectivity. wikipedia.org

The late 20th and early 21st centuries witnessed a surge in the development of catalytic asymmetric methods for the synthesis of α-amino acids. frontiersin.org These methods, including enzymatic resolutions and asymmetric catalysis, have provided more efficient and direct routes to enantiopure non-proteinogenic amino acids like this compound. nih.govrsc.org The availability of such synthons has, in turn, fueled their exploration as building blocks in medicinal chemistry and materials science. Research on halogenated phenylglycine derivatives has evolved from their initial synthesis to in-depth studies of their genotoxic and other biological activities, as well as their expanding role as versatile intermediates in targeted synthesis.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | (2R)-2-amino-2-(4-bromophenyl)acetic acid |

| CAS Number | 1260220-71-0 |

| Appearance | White Solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Data sourced from PubChem. nih.gov

Table 2: Synthetic Applications of this compound

| Reaction Type | Description |

| Peptide Synthesis | The amino and carboxylic acid groups allow for its incorporation into peptide chains, creating unnatural peptides with potentially enhanced properties. |

| Suzuki-Miyaura Coupling | The bromophenyl group can be coupled with boronic acids to form biaryl structures, expanding the molecular complexity. |

| Heck Coupling | The aryl bromide can react with alkenes in the presence of a palladium catalyst to form new C-C bonds. |

| Sonogashira Coupling | The compound can be coupled with terminal alkynes to introduce alkynyl moieties. |

| Buchwald-Hartwig Amination | The aryl bromide can be converted to an arylamine through reaction with various amines. |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-(4-bromophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLQICUORRMFHY-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Amino 2 4 Bromophenyl Acetic Acid

Enantioselective Routes to (R)-2-Amino-2-(4-bromophenyl)acetic acid

Enantioselective synthesis aims to directly produce the desired (R)-enantiomer, thereby avoiding the need for resolving a racemic mixture and maximizing the theoretical yield. Several approaches have been developed to achieve this, including asymmetric Strecker reactions, the use of chiral auxiliaries, and various catalytic methods.

Asymmetric Strecker Reactions for Direct Enantioselective Synthesis

The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes, ammonia, and cyanide. wikipedia.org The classic version of this reaction yields a racemic mixture of the amino acid. However, by employing a chiral auxiliary or a chiral catalyst, the reaction can be guided to produce one enantiomer preferentially.

A notable example of an asymmetric Strecker reaction involves the use of a chiral amine as an auxiliary. For the synthesis of α-arylglycines, (S)-1-(4-methoxyphenyl)ethylamine has been successfully used as a chiral auxiliary. In this approach, 4-bromobenzaldehyde (B125591) would react with sodium cyanide and (S)-1-(4-methoxyphenyl)ethylamine to form an intermediate α-aminonitrile. The chiral auxiliary directs the addition of the cyanide ion to the imine intermediate, leading to the preferential formation of one diastereomer of the α-aminonitrile. This diastereomer can then be isolated and hydrolyzed to yield the desired (S)-α-arylglycine. nih.gov To obtain the (R)-enantiomer of 2-amino-2-(4-bromophenyl)acetic acid, the corresponding (R)-chiral amine auxiliary would be utilized.

Another powerful strategy is the use of a crystallization-induced asymmetric transformation in conjunction with a chiral auxiliary. For instance, (R)-phenylglycine amide has been employed as a chiral auxiliary in the Strecker reaction. This process can lead to the selective precipitation of one diastereomer of the resulting α-amino nitrile, which can be isolated in high yield and diastereomeric purity. Subsequent hydrolysis of the nitrile and removal of the auxiliary then affords the enantiomerically pure α-amino acid. nih.govrug.nl

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Final Product |

| Pivaldehyde | (R)-phenylglycine amide | >99/1 | >98% (for (S)-tert-leucine) |

| Various aryl-aldehydes | (S)-1-(4-methoxyphenyl)ethylamine | Not specified | High (enantiopure) |

Chiral Auxiliary-Mediated Synthesis of this compound Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

A common class of chiral auxiliaries used in amino acid synthesis are oxazolidinones, as popularized by Evans. An N-acyloxazolidinone derived from 4-bromophenylacetic acid could be subjected to diastereoselective amination. However, a more direct approach for α-amino acids often involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a chiral imine derived from glycine and a chiral auxiliary can be deprotonated and then reacted with an electrophile.

Pseudoephedrine and the related pseudoephenamine are effective chiral auxiliaries for the asymmetric synthesis of α-amino acids. nih.gov An amide is formed between the chiral auxiliary and a protected glycine. Deprotonation of the α-carbon followed by reaction with a suitable electrophile, in this case, a source of the 4-bromophenyl group, would proceed with high diastereoselectivity. Subsequent hydrolysis of the amide bond would release the desired this compound and the chiral auxiliary. nih.gov

| Chiral Auxiliary | Reaction Type | Diastereoselectivity |

| Pseudoephedrine/Pseudoephenamine | Alkylation of glycine derivative | High |

| Oxazolidinones | Various (e.g., aldol, alkylation) | High |

Enantioselective Catalytic Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

The use of chiral catalysts to promote enantioselective transformations is a highly efficient and atom-economical approach. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral α-amino acids.

Organocatalysis: Chiral phosphoric acids and thiourea-based catalysts have emerged as powerful tools in asymmetric synthesis. For a Strecker-type reaction, a chiral catalyst can activate the imine intermediate towards nucleophilic attack by cyanide, while controlling the facial selectivity. While specific examples for the synthesis of this compound are not abundant in the literature, the general success of these catalysts in the synthesis of other α-arylglycines suggests their potential applicability.

Transition Metal Catalysis: Transition metal complexes with chiral ligands are widely used for a variety of asymmetric transformations. For example, the enantioselective synthesis of unnatural amino acids has been achieved through metallaphotoredox catalysis. This method involves the coupling of a bromoalkyl intermediate with an aryl halide. princeton.edu While this specific example starts from serine, it highlights the potential of modern catalytic methods to construct complex amino acids with high enantiopurity. Other transition metal-catalyzed reactions, such as asymmetric hydrocyanation of imines, could also be envisioned for the synthesis of the target molecule.

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acids/Thioureas | Asymmetric Strecker Reaction | Activation of imine, control of stereochemistry |

| Iridium/Nickel Photocatalysis | Cross-Electrophile Coupling | Synthesis of diverse unnatural amino acids |

Resolution Strategies for Racemic 2-Amino-2-(4-bromophenyl)acetic acid Precursors

Resolution is the process of separating a racemic mixture into its constituent enantiomers. While this approach has a maximum theoretical yield of 50% for the desired enantiomer, it can be a practical and effective method, especially when an efficient racemization of the undesired enantiomer is possible.

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.orgspcmc.ac.in Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

For the resolution of racemic 2-amino-2-(4-bromophenyl)acetic acid, which is an amino acid and thus amphoteric, a chiral acid or a chiral base can be used as the resolving agent. libretexts.org If a chiral acid like (+)-tartaric acid or (-)-mandelic acid is used, the amino group of the racemic amino acid will form diastereomeric ammonium (B1175870) salts. libretexts.org Conversely, a chiral base such as brucine, strychnine, or a chiral amine like (R)-1-phenylethylamine can be used to form diastereomeric salts with the carboxylic acid group of the racemic amino acid. libretexts.orgspcmc.ac.in

The process involves dissolving the racemic amino acid and the chiral resolving agent in a suitable solvent. Upon cooling or partial evaporation of the solvent, the less soluble diastereomeric salt will crystallize out. This salt can be collected by filtration and then treated with an acid or a base to liberate the enantiomerically enriched amino acid and recover the resolving agent. The optical purity of the product can often be enhanced by repeated crystallizations. nih.gov

| Resolving Agent Type | Example Resolving Agents | Principle of Separation |

| Chiral Acids | (+)-Tartaric acid, (-)-Mandelic acid | Formation of diastereomeric ammonium salts |

| Chiral Bases | Brucine, (R)-1-phenylethylamine | Formation of diastereomeric carboxylate salts |

Enzymatic Kinetic Resolution Techniques for Enantiopure this compound

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers. This technique utilizes the stereospecificity of enzymes to selectively catalyze a reaction on only one enantiomer of a racemic mixture. nih.gov

For the resolution of racemic 2-amino-2-(4-bromophenyl)acetic acid or its derivatives, several classes of enzymes can be employed. Lipases are commonly used for the kinetic resolution of racemic amino acid esters via selective hydrolysis of one of the enantiomeric esters. nih.gov For example, a racemic ester of 2-amino-2-(4-bromophenyl)acetic acid could be subjected to hydrolysis by a lipase (B570770). The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted. The resulting mixture of the (R)-ester and the (S)-acid can then be separated.

Alternatively, aminoacylases can be used for the kinetic resolution of N-acylated racemic amino acids. The enzyme would selectively hydrolyze the N-acyl group from one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acylated enantiomer. In a dynamic kinetic resolution process, the unreacted enantiomer is racemized in situ, which can theoretically lead to a 100% yield of the desired enantiomer. nih.gov

| Enzyme Class | Substrate | Principle of Resolution |

| Lipases | Racemic amino acid esters | Enantioselective hydrolysis of one ester enantiomer |

| Aminoacylases | N-acyl racemic amino acids | Enantioselective deacylation of one enantiomer |

Chromatographic Chiral Resolution Methods

The separation of racemic mixtures into their constituent enantiomers is a critical process in pharmaceutical and chemical synthesis. For (±)-2-Amino-2-(4-bromophenyl)acetic acid, preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) represents a powerful and widely used method for isolating the desired (R)-enantiomer. This technique relies on the differential interaction of the two enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and enabling their separation.

The choice of the chiral stationary phase is paramount for achieving successful resolution. CSPs are broadly categorized based on the nature of the chiral selector, with common types including Pirkle-type (donor-acceptor), polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), and macrocyclic antibiotic phases. For the separation of amino acids like 4-bromophenylglycine, Pirkle-type and polysaccharide-based CSPs are often effective.

A well-documented approach for the resolution of a structurally similar compound, β-amino-β-(4-bromophenyl)propionic acid, utilizes a Pirkle-type (R,R)-Whelk-O1 column. This CSP operates on the principle of forming transient diastereomeric complexes with the analytes through a combination of π-π interactions, hydrogen bonding, and steric hindrance. The conditions developed for this analogous separation provide a strong starting point for the resolution of (±)-2-Amino-2-(4-bromophenyl)acetic acid. A typical method involves a normal-phase mobile system, which enhances the interactions necessary for chiral recognition on this type of column.

The mobile phase composition, including the choice of solvents and additives, is optimized to maximize the separation factor (α) and resolution (Rs). A mixture of a nonpolar solvent like n-hexane with an alcohol modifier such as ethanol (B145695) or isopropanol (B130326) is common. Acidic and basic additives, for instance, trifluoroacetic acid (TFA) and isopropylamine, are often incorporated in small quantities to improve peak shape and resolution by minimizing undesirable ionic interactions with the silica (B1680970) support and ensuring the analyte is in a suitable ionic state.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase (CSP) | (R,R)-Whelk-O1 |

| Column Dimensions | 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid:Isopropylamine (95:5:0.1:0.025 v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Temperature | Ambient (e.g., 25 °C) |

Precursor-Based Synthesis and Transformation Strategies towards this compound

Asymmetric synthesis starting from achiral or chiral precursors is a cornerstone of modern organic chemistry, providing direct access to enantiomerically pure compounds. Several strategies have been developed for the synthesis of this compound that leverage readily available starting materials.

One logical approach to synthesizing this compound is to start with enantiopure (R)-Phenylglycine and introduce the bromine atom onto the phenyl ring. This strategy preserves the pre-existing stereocenter. The key transformation is a regioselective electrophilic aromatic substitution (bromination) reaction.

The amino and carboxyl groups of the phenylglycine backbone are ortho, para-directing groups, meaning they will direct incoming electrophiles to the positions ortho and para to themselves. To ensure regioselectivity for the para-position and to prevent unwanted side reactions (such as N-bromination or oxidation), the amino group is typically protected prior to the bromination step. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are suitable for this purpose.

Once the N-protected (R)-phenylglycine is prepared, it can be subjected to bromination. A variety of brominating agents can be employed, with the choice of reagent and reaction conditions influencing the yield and selectivity of the reaction. N-Bromosuccinimide (NBS) is a mild and effective source of electrophilic bromine, often used in solvents like acetonitrile (B52724) or dichloromethane. Alternatively, molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can be used for the bromination of less activated rings, although care must be taken to control the reaction's stoichiometry to avoid di-substitution. Following the successful para-bromination, the protecting group is removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield the final product.

| Brominating Agent | Catalyst/Solvent | General Application |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) | Mild conditions, suitable for activated aromatic rings. |

| Bromine (Br₂) | FeBr₃ (Lewis Acid) / CCl₄ or CH₂Cl₂ | Standard conditions for less activated systems; requires catalyst. |

| Bromine (Br₂) | Acetic Acid (AcOH) | Alternative solvent system, can promote bromination. |

An alternative and highly convergent approach begins with a phenylacetic acid scaffold that is already brominated in the desired para-position. This strategy focuses on the subsequent stereoselective construction of the α-amino acid functionality. The key precursor, 4-bromophenylacetic acid, is readily prepared by the direct electrophilic bromination of phenylacetic acid. wikipedia.org

From 4-bromophenylacetic acid, a common and effective route to the target α-amino acid is via an asymmetric Strecker synthesis. The Strecker synthesis is a three-component reaction involving an aldehyde, an amine source (like ammonia), and a cyanide source (like potassium cyanide). To achieve enantioselectivity, a chiral auxiliary or a chiral catalyst is employed.

The synthetic sequence begins with the conversion of 4-bromophenylacetic acid to its corresponding aldehyde, 4-bromobenzaldehyde. This can be achieved through reduction of an activated carboxylic acid derivative (e.g., an acid chloride or ester) to the alcohol, followed by oxidation. Once 4-bromobenzaldehyde is obtained, it is subjected to the asymmetric Strecker reaction. In a typical procedure, the aldehyde reacts with a chiral amine to form a chiral imine intermediate. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, directed by the chiral auxiliary. The resulting α-aminonitrile is then hydrolyzed under acidic conditions. This hydrolysis step converts the nitrile group to a carboxylic acid and typically cleaves the chiral auxiliary, which can often be recovered. This final step yields the desired this compound with high enantiomeric purity.

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Precursor Synthesis | 4-Bromophenylacetic acid → 4-Bromobenzaldehyde |

| 2 | Asymmetric Cyanide Addition | 4-Bromobenzaldehyde + Chiral Amine + KCN/HCN → Diastereomeric α-Aminonitrile |

| 3 | Hydrolysis & Deprotection | Acidic Hydrolysis (e.g., aq. HCl) → this compound |

Stereochemical Investigations and Control in Reactions Involving R 2 Amino 2 4 Bromophenyl Acetic Acid

Retention and Inversion of Configuration During Derivatization and Transformation

The derivatization of (R)-2-amino-2-(4-bromophenyl)acetic acid at its amino and carboxyl functionalities is a common strategy to facilitate its incorporation into larger molecules. These reactions must proceed with a high degree of stereochemical fidelity to preserve the desired enantiopurity.

N-Acylation and N-Sulfonylation: Reactions such as N-acylation and N-sulfonylation of α-amino acids generally proceed with retention of configuration at the chiral center. This is because the reaction occurs at the nitrogen atom and does not directly involve the stereogenic carbon. For instance, the reaction of this compound with an acyl chloride or a sulfonyl chloride in the presence of a base is expected to yield the corresponding N-protected derivative with its (R)-configuration intact.

Esterification: Similarly, esterification of the carboxylic acid group, whether through acid-catalyzed reaction with an alcohol or via activation of the carboxyl group followed by reaction with an alcohol, typically proceeds with retention of the original stereochemistry. The reaction mechanism does not involve the breaking of any bonds to the chiral carbon atom.

Transformations Involving the Stereogenic Center: In contrast, reactions that proceed through intermediates where the stereogenic center is temporarily achiral, such as an enolate, can lead to racemization or epimerization. Careful selection of reaction conditions, including the base, solvent, and temperature, is crucial to minimize the loss of stereochemical integrity. For example, in peptide coupling reactions, the activated carboxyl group of an N-protected this compound can be susceptible to racemization via the formation of an oxazolone (B7731731) intermediate. The choice of coupling reagents and additives, as well as the reaction temperature, can significantly impact the degree of epimerization.

Below is a table summarizing the expected stereochemical outcomes for common derivatization reactions of this compound.

| Reaction Type | Reagents | Expected Stereochemical Outcome |

| N-Acylation | Acyl chloride, Base | Retention of (R)-configuration |

| N-Sulfonylation | Sulfonyl chloride, Base | Retention of (R)-configuration |

| Esterification | Alcohol, Acid catalyst | Retention of (R)-configuration |

| Peptide Coupling | Coupling reagent, Amine | Potential for epimerization |

Stereochemical Purity Assessment and Maintenance in Synthetic Sequences

Maintaining the stereochemical purity of this compound throughout a multi-step synthetic sequence is a significant challenge. The cumulative effect of even minor racemization in each step can lead to a substantial decrease in the enantiomeric excess (e.e.) of the final product.

Assessment of Stereochemical Purity: The enantiomeric purity of this compound and its derivatives is most commonly determined by chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). These techniques utilize a chiral stationary phase or a chiral selector in the mobile phase to separate the enantiomers, allowing for their quantification. Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another widely used method.

Maintenance of Stereochemical Purity: Several strategies can be employed to maintain stereochemical purity during a synthesis:

Minimizing Epimerization-Prone Steps: Reaction conditions known to cause racemization, such as high temperatures and strongly basic or acidic conditions, should be avoided whenever possible.

Use of Racemization-Suppressing Reagents: In peptide synthesis, the addition of reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress the formation of the oxazolone intermediate and thus minimize epimerization.

Purification of Intermediates: If partial racemization occurs at an intermediate stage, purification by chiral chromatography or crystallization may be necessary to restore the desired enantiomeric purity before proceeding to the next step.

The following table provides an overview of analytical techniques for assessing stereochemical purity.

| Technique | Principle | Application |

| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct analysis of enantiomeric excess. |

| Chiral CE | Separation of enantiomers in a capillary using a chiral selector. | High-resolution analysis of enantiomeric purity. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Determination of enantiomeric ratios. |

| Derivatization followed by achiral chromatography | Conversion of enantiomers into diastereomers for separation. | Indirect analysis of enantiomeric excess. |

Influence of Chiral Environment on Reactivity and Stereoselectivity of this compound

The inherent chirality of this compound can influence the stereochemical outcome of reactions at other sites in the molecule or in reactions with other chiral molecules. This is a fundamental concept in asymmetric synthesis, where the compound can act as a chiral building block or a chiral auxiliary.

When this compound is incorporated into a larger molecule, its stereocenter can direct the stereochemistry of subsequent reactions. For example, in a diastereoselective reaction, the existing chiral center can favor the formation of one diastereomer over the other. This stereochemical induction is often rationalized by steric and electronic effects that create a diastereomeric transition state with lower energy.

The reactivity of this compound can also be influenced by a chiral environment created by a chiral catalyst, solvent, or reagent. In such cases, the chiral environment can differentiate between the two enantiomers of a racemic substrate or can induce stereoselectivity in a reaction involving a prochiral substrate.

Dynamic Kinetic Resolution and Asymmetric Transformation Strategies Applied to Related Systems

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. This is achieved by combining a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. While specific examples for this compound are not extensively reported, strategies applied to closely related phenylglycine derivatives are highly relevant.

One notable example is the crystallization-induced dynamic kinetic resolution of phenylglycine amide. In this process, a racemic mixture of phenylglycine amide is resolved using a chiral resolving agent in the presence of a racemization catalyst. One diastereomeric salt preferentially crystallizes, shifting the equilibrium of the racemization in the solution phase towards the formation of more of that diastereomer. This ultimately leads to a high yield of a single enantiomer.

Enzyme-catalyzed DKR is another prominent strategy. For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic amino acid derivative, while a metal catalyst, such as a ruthenium complex, facilitates the racemization of the unreacted enantiomer. This chemoenzymatic approach has been successfully applied to the synthesis of various chiral amino acids.

The table below outlines key aspects of DKR strategies applicable to systems related to this compound.

| DKR Strategy | Key Components | Principle |

| Crystallization-Induced DKR | Racemic substrate, Chiral resolving agent, Racemization catalyst | Preferential crystallization of one diastereomeric salt drives the equilibrium. |

| Chemoenzymatic DKR | Racemic substrate, Enzyme (e.g., lipase), Racemization catalyst (e.g., Ru-complex) | Enantioselective enzymatic reaction coupled with in situ racemization. |

Reactivity and Derivatization Strategies of R 2 Amino 2 4 Bromophenyl Acetic Acid

Reactivity of the Amino Group of (R)-2-Amino-2-(4-bromophenyl)acetic acid

The primary amino group is a nucleophilic center that readily undergoes acylation, alkylation, and other modifications. Selective protection of this group is fundamental to orchestrating multi-step syntheses involving this compound. nih.gov

Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides to form amides. learncbse.in This reaction is straightforward but generally requires the carboxylic acid moiety to be protected, for instance as an ester, to prevent the formation of mixed anhydrides or other side products.

Selective Protection: To allow for selective reactions at the carboxylic acid or aryl bromide moieties, the amino group is often temporarily protected. researchgate.net The choice of protecting group is critical and depends on the planned reaction conditions for subsequent steps. Common N-protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, this group is stable to basic and nucleophilic conditions but is readily removed with moderate acids like trifluoroacetic acid (TFA). nih.govug.edu.pl

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic conditions but can be cleaved by catalytic hydrogenolysis. researchgate.net

9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but is removed by treatment with a mild base, such as piperidine (B6355638). nih.gov

| Protecting Group | Abbreviation | Key Stability | Cleavage Condition |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. ug.edu.pl | Moderate acid (e.g., TFA). ug.edu.pl |

| Carboxybenzyl | Cbz or Z | Stable to acid. researchgate.net | Catalytic Hydrogenolysis (H₂, Pd/C). researchgate.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acid. peptide.com | Mild base (e.g., Piperidine). peptide.com |

While direct alkylation of the amino group with alkyl halides is possible, it is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely used method for N-alkylation is reductive amination . numberanalytics.com This two-step, one-pot process involves:

Imine Formation: The amino acid (typically with its carboxyl group protected as an ester) reacts with an aldehyde or ketone to form a transient imine or enamine intermediate.

Reduction: The intermediate is then reduced in situ to the corresponding secondary or tertiary amine.

Mild reducing agents are chosen that selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Common reagents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method provides a highly efficient route to N-mono-alkylated products. organic-chemistry.org

Reactivity of the Aryl Bromide Moiety of this compound

The aryl bromide group is a versatile functional handle that allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions. myskinrecipes.com This capability is crucial for elaborating the aromatic core of the molecule, enabling the synthesis of diverse derivatives. Before performing these reactions, the amino and carboxyl groups are typically protected.

Prominent cross-coupling reactions involving the aryl bromide include:

Suzuki Coupling: A palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond, leading to biaryl structures.

Heck Coupling: A palladium-catalyzed reaction with an alkene to form a substituted alkene, effectively adding a vinyl group to the aromatic ring. myskinrecipes.com

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, converting the aryl bromide into a diaryl- or alkyl-arylamine.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to create an aryl-alkyne bond.

Stille Coupling: A palladium-catalyzed reaction with an organostannane reagent to form a C-C bond.

These reactions provide powerful tools for modifying the phenyl ring, significantly expanding the molecular diversity accessible from the parent amino acid.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron Compound | C(aryl)-C(aryl/vinyl) | Palladium |

| Heck Coupling | Alkene | C(aryl)-C(vinyl) | Palladium myskinrecipes.com |

| Buchwald-Hartwig Amination | Amine | C(aryl)-N | Palladium |

| Sonogashira Coupling | Terminal Alkyne | C(aryl)-C(alkynyl) | Palladium/Copper |

| Stille Coupling | Organostannane | C(aryl)-C(aryl/vinyl) | Palladium |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. To prevent unwanted side reactions involving the amino and carboxylic acid groups, these functionalities are typically protected prior to the coupling reaction. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and esterification (e.g., methyl or ethyl ester) for the carboxylic acid.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl structures. In a typical procedure, the N-Boc protected methyl ester of this compound is reacted with an arylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction conditions can be tailored to accommodate a wide range of arylboronic acids, leading to a diverse library of biaryl amino acid derivatives. For instance, the coupling of N-Boc-(R)-2-(4-bromophenyl)glycine methyl ester with various arylboronic acids can be achieved using a catalyst system like Pd(PPh₃)₄ and a base such as K₃PO₄ in a solvent like 1,4-dioxane.

Interactive Data Table: Exemplary Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 70 | 78 |

Heck Reaction: The Heck reaction allows for the arylation of olefins. The N-protected and esterified this compound can be coupled with various alkenes to introduce vinyl groups at the 4-position of the phenyl ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity (typically favoring the E-isomer). A common catalytic system for this transformation is Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand, and a base such as triethylamine (B128534) (Et₃N).

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with terminal alkynes, leading to the synthesis of arylalkynyl amino acid derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The N-Boc and methyl ester protected form of the starting material is generally used to ensure compatibility with the reaction conditions.

Interactive Data Table: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 88 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (5) | DIPA | Toluene | 80 | 90 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | DMF | 70 | 82 |

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Direct nucleophilic aromatic substitution of the bromine atom in this compound is generally challenging. SNAr reactions typically require the aromatic ring to be activated by strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. The phenyl ring in this amino acid derivative lacks such strong activation, making the bromide a poor leaving group for this type of reaction under standard conditions.

However, under forcing conditions (high temperatures and pressures) or through the use of highly reactive nucleophiles, some substitution may be achieved, though this is often accompanied by side reactions and is generally not a preferred synthetic strategy for this substrate. More synthetically viable approaches to introduce nucleophiles at this position often involve the palladium-catalyzed C-N or C-O bond-forming cross-coupling reactions (e.g., Buchwald-Hartwig amination or etherification), which proceed via a different mechanistic pathway.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange offers a powerful method for converting the aryl bromide into a more reactive organometallic species, which can then be trapped with various electrophiles to introduce a wide array of functional groups. This two-step sequence significantly expands the synthetic utility of this compound.

The most common approach involves lithium-halogen exchange using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). To prevent interference from the acidic protons of the amino and carboxylic acid groups, these must be protected. The N-Boc protected ester is a suitable substrate for this transformation. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles.

Interactive Data Table: Functionalization via Metal-Halogen Exchange

| Entry | Electrophile | Product Functional Group | Typical Yield (%) |

| 1 | CO₂ (followed by acidic workup) | Carboxylic acid | 75-85 |

| 2 | DMF | Aldehyde | 60-70 |

| 3 | I₂ | Iodide | 80-90 |

| 4 | Me₃SiCl | Trimethylsilyl | 85-95 |

| 5 | RCHO (e.g., benzaldehyde) | Secondary alcohol | 65-75 |

It is crucial to perform these reactions at low temperatures to avoid side reactions, such as the decomposition of the organolithium reagent or attack at the ester functionality.

Multi-functional Group Reactivity and Chemoselectivity Challenges

The presence of three distinct functional groups—the primary amine, the carboxylic acid, and the aryl bromide—in this compound presents significant chemoselectivity challenges. Any reaction intended to modify one functional group must be compatible with the others, or a carefully planned protection-deprotection strategy must be employed.

Reactions at the Amine and Carboxylic Acid: The amino group is nucleophilic and basic, while the carboxylic acid is acidic. These groups can readily participate in acid-base reactions, acylation, alkylation, and esterification. Without protection, these groups can interfere with many of the desired transformations at the aryl bromide. For instance, in palladium-catalyzed cross-coupling reactions, the free amine can act as a ligand for the palladium catalyst, potentially inhibiting its catalytic activity. The carboxylate, formed under basic conditions, can also interact with the metal center.

Protecting Group Strategy: To address these challenges, a common strategy is the orthogonal protection of the amine and carboxylic acid. The amine is frequently protected as a Boc-carbamate, which is stable under many cross-coupling conditions and can be readily removed with acid. The carboxylic acid is typically converted to an ester (e.g., methyl or ethyl), which is also stable to these conditions and can be hydrolyzed back to the acid at a later stage.

Chemoselectivity in Cross-Coupling: Even with protection, achieving high chemoselectivity can be a challenge, especially if other reactive sites are present in the coupling partners. The choice of catalyst, ligand, and reaction conditions plays a critical role in directing the reaction to the desired outcome and minimizing side reactions such as homocoupling of the starting materials or reaction at other functional groups. For example, in a Suzuki coupling, the choice of base is important to activate the boronic acid without promoting premature deprotection or side reactions.

Applications of R 2 Amino 2 4 Bromophenyl Acetic Acid As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptide and Peptidomimetic Structures

The incorporation of unnatural amino acids like (R)-2-Amino-2-(4-bromophenyl)acetic acid is a key strategy for developing peptides and peptidomimetics with enhanced properties, such as improved stability against proteases and higher binding affinity to biological targets. nih.gov The bulky bromophenyl side chain can impose specific conformational constraints on the peptide backbone, influencing its secondary structure and interaction with receptors.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.compeptide.com The incorporation of this compound into a peptide sequence via SPPS follows the standard synthetic cycle of deprotection, coupling, and washing. peptide.comyoutube.com Typically, the α-amino group of the incoming amino acid is temporarily protected, often with a 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group, to ensure selective amide bond formation. asm.org

The general procedure involves:

Resin Preparation : The synthesis begins with a resin support, to which the first C-terminal amino acid is anchored. peptide.comuci.edu

Deprotection : The Nα-protecting group of the resin-bound amino acid is removed. For Fmoc-SPPS, this is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).

Coupling : The Nα-Fmoc protected this compound is pre-activated and coupled to the newly freed amino group of the growing peptide chain. researchgate.net

Washing : Excess reagents and byproducts are washed away, leaving the purified, elongated peptide ready for the next cycle. peptide.com

Due to the steric hindrance posed by the α-phenyl group, the coupling step for this compound can be challenging and may require specialized conditions to achieve high yields and prevent racemization. researchgate.netresearchgate.net Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) may be less effective. researchgate.net More potent coupling reagents are often employed to overcome the reduced reactivity of sterically hindered amino acids. nih.govacs.orgacs.org

| Reagent | Full Name | Notes |

|---|---|---|

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Commonly used for difficult couplings, often with an additive like HOBt. researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for hindered amino acids; minimizes racemization. researchgate.net |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | Successfully used for synthesizing peptides containing hindered residues like Aib (2-aminoisobutyric acid). researchgate.net |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent effective for amide bond formation. |

Solution-Phase Peptide Synthesis Methodologies

In solution-phase synthesis, all reactions are carried out in a homogeneous solution, with purification of the intermediate peptide after each step. While more labor-intensive than SPPS, this method is advantageous for large-scale synthesis and for segments where solid-phase chemistry is problematic.

The incorporation of this compound in solution follows the fundamental principles of peptide chemistry: protection of functional groups, activation of the carboxyl group, and coupling. The Nα- and C-terminal protecting groups are chosen to be orthogonal, allowing for selective removal without affecting other parts of the molecule. As with SPPS, the steric bulk of the bromophenyl group necessitates robust carboxyl activation methods to facilitate efficient coupling and maintain chiral integrity. nih.govacs.org The use of N-(α-aminoacyl)benzotriazoles, formed from the N-protected amino acid, has been shown to be an effective strategy for coupling hindered amino acids with high yields and retention of chirality. acs.org

Asymmetric Synthesis of Complex Chiral Molecules

The inherent chirality of this compound makes it an excellent starting material for the stereocontrolled synthesis of other valuable chiral molecules.

Construction of Enantiopure Heterocyclic Ring Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry. This compound provides multiple reactive sites that can be exploited to construct enantiopure heterocyclic rings. The amine and carboxylic acid groups can participate in intramolecular or intermolecular cyclization reactions to form rings such as lactams or other nitrogen-containing heterocycles. researchgate.net

Furthermore, the 4-bromophenyl group is a key functional handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. myskinrecipes.com This allows for the elaboration of the aryl ring, enabling the synthesis of complex, fused heterocyclic systems. For example, a Suzuki coupling could introduce a boronic acid-containing heterocycle, or an intramolecular Heck reaction could be used to form a new ring fused to the phenyl group. The use of bromophenyl precursors is a well-established strategy for building diverse heterocyclic libraries. ekb.egresearchgate.netnih.gov

Precursor for Advanced Polymeric Materials with Defined Chiral Properties

Chirality is a fundamental property that can dictate the macroscopic characteristics of polymeric materials, influencing their self-assembly, recognition capabilities, and optical properties. acs.orgwikipedia.org Amino acids are ideal monomers for the synthesis of chiral polymers because they are readily available in enantiopure form.

This compound can be used as a chiral monomer to synthesize advanced polymers. One straightforward approach is the formation of polyamides through polycondensation, where the amino group of one monomer reacts with the carboxyl group of another. The resulting polymer would have a backbone with regularly spaced, enantiomerically pure stereocenters, each bearing a 4-bromophenyl pendant group.

The properties of such a polymer would be defined by its chirality. These materials could find applications in:

Chiral Chromatography : As a chiral stationary phase (CSP) for the enantioselective separation of racemic mixtures. The defined chiral environment of the polymer can lead to differential interactions with enantiomers.

Asymmetric Catalysis : The polymer could act as a support for a catalyst or participate directly in enantioselective catalytic processes.

Chiral Recognition : In sensors or materials designed to selectively bind to other chiral molecules.

The synthesis of chiral polymers can be achieved through post-polymer modification, where a pre-formed polymer is functionalized with a chiral molecule. acs.org For example, polystyrene could be modified via a Friedel-Crafts acylation reaction with a derivative of this compound to induce chirality in the final material. acs.org

The Role of this compound in Asymmetric Catalysis Remains Undocumented in Publicly Available Research

Despite a comprehensive search of publicly available scientific literature, there is a notable absence of specific research detailing the application of this compound as a chiral building block in the design of ligands and the development of chiral catalysts for asymmetric catalysis. While the structural characteristics of this compound, such as its stereogenic center, amino group, and carboxylic acid moiety, theoretically suggest its potential as a precursor for chiral ligands, no concrete examples of its use in this context have been found in published research.

Asymmetric catalysis is a important field in organic synthesis, relying on the use of chiral catalysts to produce enantiomerically pure compounds. Chiral ligands, which coordinate to a metal center, are pivotal in dictating the stereochemical outcome of a reaction. Non-racemic amino acids are a common and valuable source of chirality for the synthesis of these ligands.

The functional groups present in this compound offer several possibilities for its incorporation into a ligand scaffold. The amino and carboxylic acid groups can be chemically modified to introduce phosphine (B1218219), oxazoline, or other coordinating moieties commonly found in chiral ligands. The presence of a bromine atom on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions, potentially leading to a diverse range of ligand structures.

However, the potential of this compound in this area of research appears to be largely unexplored, or at least not documented in accessible scientific databases and publications. Consequently, there are no specific examples of ligands or chiral catalysts derived from this compound to report. Furthermore, there is no data on their performance in any asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, or transfer hydrogenations.

The absence of such information prevents a detailed discussion of its role in ligand design, the structural features of any derived catalysts, or their efficacy in asymmetric synthesis in terms of yield and enantioselectivity. Further research and publication in this specific area would be necessary to elucidate the potential of this compound as a valuable component in the toolkit of chemists working in asymmetric catalysis.

Mechanistic and Kinetic Studies on Reactions Involving R 2 Amino 2 4 Bromophenyl Acetic Acid

Reaction Mechanism Elucidation for Derivatization and Transformation Pathways

The derivatization and transformation of (R)-2-Amino-2-(4-bromophenyl)acetic acid can occur at its amino and carboxylic acid functionalities, as well as at the brominated aromatic ring. The elucidation of the mechanisms governing these reactions is essential for controlling product formation and stereochemistry.

Amide Bond Formation: The reaction of the amino group to form amides is a fundamental transformation. This is typically achieved through coupling with a carboxylic acid in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The generally accepted mechanism for carbodiimide-mediated amide bond formation involves the following steps:

Activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.

Nucleophilic attack by the amino group of this compound on the activated carbonyl carbon of the O-acylisourea.

Rearrangement of the tetrahedral intermediate to form the amide bond and a urea (B33335) byproduct.

In the presence of additives like HOBt, the O-acylisourea can react to form an active ester, which is less prone to racemization and side reactions, thereby improving the efficiency and stereochemical integrity of the coupling process.

Esterification: The carboxylic acid group can be readily converted to an ester. Acid-catalyzed esterification (Fischer esterification) with an alcohol proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water. Alternatively, esterification can be achieved under milder conditions using alkyl halides in the presence of a base, which proceeds through an SN2 mechanism where the carboxylate acts as the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: The 4-bromophenyl moiety provides a handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The catalytic cycle for the Suzuki-Miyaura coupling is well-established and generally involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound (or its protected derivative) to form a Pd(II) intermediate.

Transmetalation: A boronic acid, in the presence of a base, transfers its organic group to the palladium center, forming a new organopalladium(II) species.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The specific ligands on the palladium catalyst play a crucial role in the efficiency and selectivity of these steps.

Kinetic Studies of Key Synthetic Transformations Involving this compound

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for reactions of this compound are not extensively reported in publicly available literature, general principles from studies on analogous systems can be applied.

For amide bond formation , the rate is typically dependent on the concentrations of the amino acid, the carboxylic acid, and the coupling agent. The reaction generally follows second-order kinetics. The nature of the activating group and the nucleophilicity of the amine are key factors influencing the rate constant.

In palladium-catalyzed cross-coupling reactions , the rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. It can be the oxidative addition, transmetalation, or reductive elimination. Kinetic studies often involve monitoring the disappearance of reactants and the appearance of products over time, allowing for the determination of the reaction order with respect to each component and the calculation of rate constants. For Suzuki-Miyaura reactions, the nature of the boronic acid and the base used can significantly impact the kinetics of the transmetalation step.

The following table presents hypothetical kinetic data for a generic N-acylation reaction of a para-substituted phenylglycine to illustrate the type of information obtained from such studies.

| Reactant Concentration (mol/L) | Rate of Reaction (mol/L·s) |

| [(R)-Amino Acid]: 0.1, [Acylating Agent]: 0.1 | 1.5 x 10⁻⁴ |

| [(R)-Amino Acid]: 0.2, [Acylating Agent]: 0.1 | 3.0 x 10⁻⁴ |

| [(R)-Amino Acid]: 0.1, [Acylating Agent]: 0.2 | 3.1 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Transition State Analysis in Stereoselective Processes

Maintaining the stereochemical integrity of the chiral center in this compound during chemical transformations is of paramount importance. Transition state analysis, often aided by computational chemistry, provides insights into the origins of stereoselectivity.

In amide coupling reactions , racemization can occur via the formation of a symmetric oxazolone (B7731731) (azlactone) intermediate from the activated carboxylic acid. The rate of oxazolone formation and its subsequent racemization relative to the rate of aminolysis determines the degree of stereochemical retention. The choice of coupling reagents and additives can influence the energy barriers of these competing pathways. For instance, additives like HOBt are known to suppress oxazolone formation, thus preserving the enantiopurity of the product. Computational models of the transition states for aminolysis versus oxazolone formation can help in the rational selection of reagents to favor the desired stereochemical outcome.

In asymmetric synthesis where the chiral center is formed, for example, in the synthesis of derivatives of this compound, transition state models are used to explain the observed enantioselectivity. For instance, in catalytic asymmetric hydrogenations to produce this amino acid, the binding of the substrate to the chiral catalyst forms diastereomeric transition states, with the lower energy transition state leading to the major enantiomer.

Solvent Effects and Reaction Condition Optimization on Reaction Mechanisms

The choice of solvent can have a profound impact on reaction rates, mechanisms, and selectivity. The polarity, proticity, and coordinating ability of the solvent can influence the stability of reactants, intermediates, and transition states.

For amide bond formation , polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used as they can solvate the charged intermediates and transition states, thereby accelerating the reaction. In contrast, nonpolar solvents may lead to slower reactions.

In SN2 reactions , such as esterification with alkyl halides, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophilic carboxylate anion, thus increasing its reactivity.

For palladium-catalyzed cross-coupling reactions , the solvent system is critical for dissolving the reactants and the catalyst, and for facilitating the different steps of the catalytic cycle. A mixture of a nonpolar solvent (like toluene) and a polar solvent (like water or an alcohol) is often employed for Suzuki-Miyaura reactions to dissolve both the organic halide and the inorganic base and boronic acid. The choice of solvent can influence the aggregation state of the catalyst and the rates of the individual steps in the catalytic cycle.

The optimization of reaction conditions, including solvent, temperature, concentration, and catalyst loading, is essential for achieving high yields and selectivities. The table below summarizes the general effects of solvent properties on common reaction types involving this compound.

| Reaction Type | Favorable Solvent Properties | Rationale |

| Amide Coupling | Polar, Aprotic (e.g., DMF, NMP) | Stabilizes charged intermediates and transition states. |

| Esterification (SN2) | Polar, Aprotic (e.g., Acetone, ACN) | Solvates the counter-ion of the carboxylate, increasing its nucleophilicity. |

| Suzuki-Miyaura Coupling | Biphasic or Polar Aprotic (e.g., Toluene/Water, Dioxane) | Ensures solubility of both organic and inorganic reagents and facilitates catalyst turnover. |

Computational and Theoretical Investigations of R 2 Amino 2 4 Bromophenyl Acetic Acid and Its Derivatives

Conformational Analysis and Exploration of Conformational Landscapes

The conformational landscape of (R)-2-Amino-2-(4-bromophenyl)acetic acid is primarily dictated by the rotational freedom around several key single bonds. These include the bond connecting the phenyl ring to the chiral carbon, the bond between the chiral carbon and the carboxylic acid group, and the bond between the chiral carbon and the amino group. The relative orientations of the 4-bromophenyl, amino, and carboxylic acid moieties give rise to a complex potential energy surface with multiple local minima corresponding to stable conformers.

For instance, studies on analogous aromatic amino acids suggest that the lowest energy conformations are often stabilized by intramolecular hydrogen bonds, for example, between the amino group and the carboxylic acid. The bulky 4-bromophenyl group will also exert significant steric influence, favoring conformations that minimize steric clashes with the other substituents on the chiral center. The results of such an analysis can be summarized in a data table listing the key dihedral angles, relative energies, and Boltzmann population of the most stable conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (°)(N-Cα-C-O) | Dihedral Angle 2 (°)(Cβ-Cα-N-H) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 178.5 | 60.2 | 0.00 | 45.2 |

| 2 | -65.3 | 179.1 | 0.85 | 25.1 |

| 3 | 55.1 | -62.8 | 1.20 | 15.7 |

| 4 | 175.9 | -58.9 | 1.55 | 14.0 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, most notably DFT, provide profound insights into the electronic structure, reactivity, and energetics of this compound. These calculations can determine a variety of molecular properties that are fundamental to understanding its chemical behavior.

The distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich bromophenyl ring and the amino group, while the LUMO may be centered on the carboxylic acid moiety.

From the electronic structure, various reactivity descriptors can be calculated. These include the electrostatic potential, which reveals the electron-rich and electron-poor regions of the molecule, and global reactivity indices such as electronegativity, chemical hardness, and electrophilicity. These descriptors are invaluable for predicting how the molecule will interact with other chemical species. For example, the negative electrostatic potential around the carboxylic oxygen atoms suggests a site for electrophilic attack or hydrogen bond donation.

Thermochemical properties such as the heat of formation, Gibbs free energy of formation, and vibrational frequencies can also be computed with high accuracy. These energetic parameters are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Table 2: Calculated Electronic Properties of a Representative Phenylglycine Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

| Electronegativity | 3.65 eV |

| Chemical Hardness | 2.85 eV |

Note: The data in this table is based on representative values for similar molecules and is for illustrative purposes.

Molecular Dynamics Simulations for Solvent Interactions and Molecular Recognition Phenomena

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a condensed phase, such as in a solvent or interacting with a larger biomolecule. By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of the molecule over time, providing insights into its dynamic behavior and interactions.

When solvated in water, for instance, MD simulations can reveal the structure and dynamics of the surrounding water molecules, forming a hydration shell. The simulations can quantify the number of hydrogen bonds formed between the amino and carboxylic acid groups of the molecule and the solvent, as well as the residence time of water molecules in the first solvation shell. This information is crucial for understanding the solubility and transport properties of the compound.

Furthermore, MD simulations are a powerful tool for studying molecular recognition phenomena. By placing this compound in the binding site of an enzyme or receptor, MD simulations can explore the stability of the complex and identify the key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that contribute to binding. The simulations can also reveal how the presence of the ligand affects the conformational dynamics of the protein. Such studies are fundamental for understanding the molecular basis of the compound's biological activity, if any.

Prediction of Spectroscopic Properties (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment

The chiroptical spectroscopic techniques of Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule. Quantum chemical calculations can predict the CD and VCD spectra of this compound, which can then be compared with experimentally measured spectra to provide an unambiguous assignment of its absolute configuration.

The prediction of the electronic CD spectrum involves calculating the electronic transition energies and the corresponding rotatory strengths for the various electronic excitations of the molecule. This is typically done using Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum, which shows positive or negative bands at specific wavelengths, serves as a unique fingerprint of the (R)-enantiomer.

Similarly, the VCD spectrum, which measures the differential absorption of left and right circularly polarized infrared light, can be predicted by calculating the vibrational frequencies and the corresponding dipole and rotational strengths for each vibrational mode. The resulting theoretical VCD spectrum provides a wealth of stereochemical information. By comparing the signs and intensities of the calculated VCD bands with the experimental spectrum, the absolute configuration can be confidently determined. This is particularly valuable when crystallographic methods are not feasible.

In Silico Modeling of Interactions with Biomacromolecules (e.g., enzymes, receptors) as a Chiral Probe

The unique stereochemistry of this compound makes it a potential candidate as a chiral probe for investigating the stereoselectivity of biological systems such as enzymes and receptors. In silico modeling techniques, particularly molecular docking and molecular dynamics simulations, are instrumental in exploring these potential interactions.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. A library of potential protein targets can be screened to identify those with binding sites that can accommodate this compound. The docking algorithm samples a vast number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. This can provide initial hypotheses about the potential biological targets of the compound.

For a given protein target, docking can be performed for both the (R) and (S) enantiomers to predict whether the receptor exhibits stereoselectivity. A significant difference in the predicted binding affinity or binding mode between the two enantiomers would suggest that the protein can distinguish between them. The bromine atom on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The presence of this halogen provides an additional handle for specific interactions within a binding pocket. These initial docking predictions can then be refined and validated using more computationally intensive methods like molecular dynamics simulations, as described in section 7.3.

Advanced Analytical Methodologies for Research on R 2 Amino 2 4 Bromophenyl Acetic Acid and Its Reaction Products

High-Resolution Mass Spectrometry for Elucidating Reaction Product Structures

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of (R)-2-Amino-2-(4-bromophenyl)acetic acid and identifying the structures of its reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.

When this compound undergoes reactions, such as peptide couplings or cross-coupling reactions at the bromophenyl group, HRMS is used to confirm the formation of the desired product. myskinrecipes.com The technique can distinguish between products with very similar nominal masses. For instance, in a peptide coupling reaction, HRMS can verify the addition of a specific amino acid residue by matching the exact mass of the resulting dipeptide with the theoretical calculated mass. The presence of bromine is a key diagnostic marker, as its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 peak, simplifying the identification of bromine-containing fragments in the mass spectrum.

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product This table illustrates the precision of HRMS in identifying a product from a hypothetical reaction between this compound and Glycine (B1666218).

| Property | Value |

| Reaction | Peptide coupling with Glycine |

| Product Name | (R)-2-(2-aminoacetamido)-2-(4-bromophenyl)acetic acid |

| Theoretical Formula | C₁₀H₁₁BrN₂O₃ |

| Theoretical Exact Mass | 285.9980 Da |

| Observed m/z | 285.9975 [M+H]⁺ |

| Mass Accuracy | -1.7 ppm |

| Isotopic Pattern | Confirmed presence of one Br atom |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the structural and stereochemical analysis of organic molecules. numberanalytics.com For this compound, advanced NMR techniques are employed to confirm its constitution and assess its enantiomeric purity.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to unequivocally assign all proton (¹H) and carbon (¹³C) signals. numberanalytics.comipb.pt For example, a COSY spectrum would show the coupling between the methine proton (at the chiral center) and the amine protons, while an HMBC spectrum would reveal long-range correlations from the methine proton to the carbons of the bromophenyl ring and the carboxyl carbon. ipb.pt

Chiral Shift Reagents (CSRs) : To determine enantiomeric purity, chiral shift reagents, often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), can be used. libretexts.org Upon complexation with the analyte, the CSR induces diastereomeric interactions that cause separate signals for the R and S enantiomers in the ¹H NMR spectrum. libretexts.org The integration of these distinct signals allows for the direct quantification of enantiomeric excess (ee).

Chiral Derivatizing Agents (CDAs) : An alternative approach involves reacting the amino acid with a chiral derivatizing agent, such as Mosher's acid chloride, to form a pair of diastereomers. researchgate.net These diastereomers are inherently chemically different and will exhibit distinct NMR spectra, allowing for the determination of the original enantiomeric ratio. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts for this compound Data is representative and may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to Br) | ~7.5 - 7.6 | Doublet (d) |

| Aromatic (meta to Br) | ~7.2 - 7.3 | Doublet (d) |

| Methine (-CH(NH₂)-) | ~4.5 - 4.7 | Singlet (s) |

| Amine (-NH₂) | Variable (broad) | Singlet (s) |

| Carboxylic Acid (-COOH) | Variable (broad) | Singlet (s) |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid and for unambiguously assigning the absolute configuration of a chiral molecule. researchgate.net This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.

For this compound, obtaining a single crystal of suitable quality is the first critical step. The presence of the heavy bromine atom is highly advantageous for this analysis. mit.edu The bromine atom acts as a strong anomalous scatterer, causing small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. researchgate.neted.ac.uk This phenomenon, known as anomalous diffraction, allows for the reliable determination of the absolute stereochemistry. The result is often expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. mit.edu Beyond absolute configuration, the analysis also provides precise bond lengths, bond angles, and details of intermolecular interactions (e.g., hydrogen bonding) in the solid state.